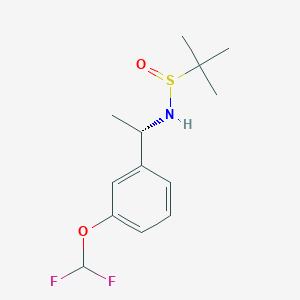
(R)-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the chiral sulfinamide: This can be achieved through the reaction of a chiral amine with a sulfinyl chloride under controlled conditions.
Introduction of the difluoromethoxy group: This step involves the use of difluoromethylating agents to introduce the difluoromethoxy group onto the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of ®-N-((S)-1-(3-(difluoromethoxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The chiral centers play a crucial role in determining the compound’s stereoselectivity and overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Ethyl bromodifluoroacetate: Utilized in the formation of fluorine-containing heteroaromatic compounds.
Trifluoromethyl amines: Synthesized using CF3SO2Na-based methods.
Propriétés
Formule moléculaire |
C13H19F2NO2S |
|---|---|
Poids moléculaire |
291.36 g/mol |
Nom IUPAC |
N-[(1S)-1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19F2NO2S/c1-9(16-19(17)13(2,3)4)10-6-5-7-11(8-10)18-12(14)15/h5-9,12,16H,1-4H3/t9-,19?/m0/s1 |
Clé InChI |
OZMSMERJDRMSHH-DUOAPZILSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)OC(F)F)NS(=O)C(C)(C)C |
SMILES canonique |
CC(C1=CC(=CC=C1)OC(F)F)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


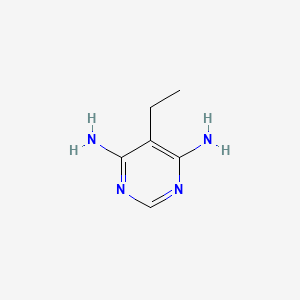
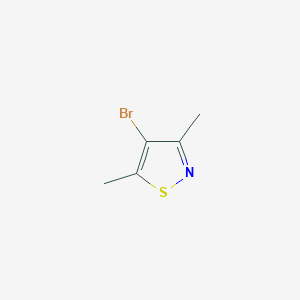
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
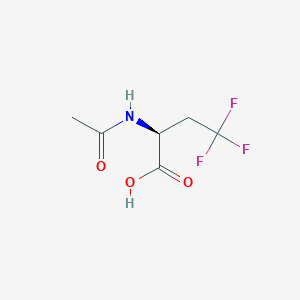
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
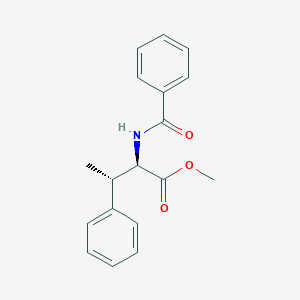


![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
